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molecular formula C18H12N2O3 B8602078 3-(4-Methoxyphenyl)-6H-[2]benzopyrano[4,3-c]pyridazin-6-one CAS No. 96825-72-8

3-(4-Methoxyphenyl)-6H-[2]benzopyrano[4,3-c]pyridazin-6-one

Cat. No. B8602078
M. Wt: 304.3 g/mol
InChI Key: UTQBFBGFSZQPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04716159

Procedure details

Acetic acid anhydride (100 ml), 2-[4-hydroxy-6-(4-methoxyphenyl)-3-pyridaziny]benzoic acid (11 g, 0.0342 mol) and toluene (100 ml) are reacted in a 250 ml flask; oil bath about 130° C. When the reaction is completed, the mixture toluene/acetic acid is distilled off at 96-108° C. (about 100 ml/1.5 hours). The acetic acid anhydride is eliminated under vacuum, the residue is taken up with methylene chloride (250 ml), washed with 5% aqueous sodium bicarbonate and then with water up to neutrality. THe organic layer is oven dried, and concentrated to dryness to give 3-(4-methoxyphenyl)-6H-[2]-benzopyrano[4,3-c]pyridazin-6-one 230°-231° C. (9,8 g; Yield 92%).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
2-[4-hydroxy-6-(4-methoxyphenyl)-3-pyridaziny]benzoic acid
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.O[C:9]1[CH:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)[N:12]=[N:11][C:10]=1[C:23]1[CH:31]=[CH:30][CH:29]=[CH:28][C:24]=1[C:25]([OH:27])=[O:26]>C1(C)C=CC=CC=1>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([C:13]2[N:12]=[N:11][C:10]3[C:23]4[CH:31]=[CH:30][CH:29]=[CH:28][C:24]=4[C:25](=[O:27])[O:26][C:9]=3[CH:14]=2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
2-[4-hydroxy-6-(4-methoxyphenyl)-3-pyridaziny]benzoic acid
Quantity
11 g
Type
reactant
Smiles
OC1=C(N=NC(=C1)C1=CC=C(C=C1)OC)C1=C(C(=O)O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
about 130° C
DISTILLATION
Type
DISTILLATION
Details
the mixture toluene/acetic acid is distilled off at 96-108° C. (about 100 ml/1.5 hours)
Duration
1.5 h
WASH
Type
WASH
Details
washed with 5% aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC2=C(N=N1)C1=C(C(O2)=O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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